NCT-501 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

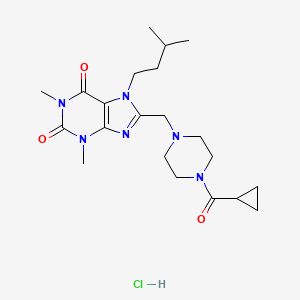

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15H,5-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBJYUQFQUJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-22-3 | |

| Record name | 1H-Purine-2,6-dione, 8-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of NCT-501 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-501 hydrochloride is a potent and highly selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell chemoresistance, stemness, and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its direct enzymatic inhibition, its impact on crucial cellular signaling pathways, and its effects on cancer stem-like cell populations. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: Potent and Selective Inhibition of ALDH1A1

This compound is a theophylline-based, competitive inhibitor of human ALDH1A1.[1] Its primary mechanism of action is the direct and reversible binding to the active site of the ALDH1A1 enzyme, thereby preventing the oxidation of its aldehyde substrates.

Quantitative Inhibition Data

This compound demonstrates high potency for ALDH1A1 with an IC50 value of 40 nM.[2] Importantly, it exhibits significant selectivity for ALDH1A1 over other ALDH isozymes, a critical attribute for minimizing off-target effects.

| Enzyme Isoform | IC50 (μM) | Selectivity (Fold vs. ALDH1A1) |

| hALDH1A1 | 0.04 | - |

| hALDH1B1 | >57 | >1425 |

| hALDH2 | >57 | >1425 |

| hALDH3A1 | >57 | >1425 |

| Data sourced from MedchemExpress and Yang SM, et al. J Med Chem. 2015.[1][2] |

Experimental Protocol: ALDH1A1 Enzyme Inhibition Assay

The inhibitory activity of this compound against ALDH1A1 and other isozymes was determined using a fluorescence-based enzymatic assay.

Principle: The assay measures the NAD⁺-dependent oxidation of an aldehyde substrate by the ALDH enzyme, which results in the production of NADH. The fluorescence of NADH is monitored to determine the reaction rate.

Materials:

-

Recombinant human ALDH1A1, ALDH1B1, ALDH2, and ALDH3A1 enzymes

-

This compound

-

Aldehyde substrate (e.g., propionaldehyde (B47417) or benzaldehyde)

-

NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the ALDH enzyme and the this compound dilutions.

-

Incubate the enzyme and inhibitor for a pre-determined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the aldehyde substrate and NAD⁺.

-

Immediately begin monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Impact on Cellular Signaling: The AKT/β-catenin Pathway

Recent studies have elucidated a critical downstream effect of ALDH1A1 inhibition by NCT-501: the suppression of the PI3K/AKT/β-catenin signaling pathway.[3][4] This pathway is a central regulator of cell proliferation, survival, and stemness in many cancers.

Signaling Pathway Diagram

The inhibition of ALDH1A1 by NCT-501 leads to a cascade of events that culminates in the downregulation of β-catenin, a key transcriptional co-activator.

Experimental Protocol: Western Blot Analysis

The effect of NCT-501 on the AKT/β-catenin pathway is typically assessed by Western blotting to measure the protein levels of key signaling components.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest.

Materials:

-

Cancer cell lines (e.g., esophageal squamous cell carcinoma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ALDH1A1, p-AKT, total AKT, and β-catenin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Effects on Cancer Stem-Like Cells

ALDH1A1 is a well-established marker for cancer stem-like cells (CSCs). By inhibiting ALDH1A1, NCT-501 has been shown to reduce the CSC population and overcome chemoresistance.

In Vitro Effects: Spheroid Formation Assay

NCT-501 has been observed to decrease the ability of head and neck squamous cell carcinoma (HNSCC) cells to form spheroids, a characteristic of CSCs.[1]

Quantitative Data from In Vitro Studies:

| Cell Line | Treatment | Effect |

| Cal-27 CisR | 20 nM NCT-501 | 16% decrease in cell viability (not statistically significant) |

| Data sourced from MedchemExpress.[2] |

Experimental Protocol: Spheroid Formation Assay

Principle: This assay assesses the ability of single cells to proliferate and form three-dimensional spheroids in non-adherent culture conditions, a hallmark of stem-like cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Serum-free sphere-promoting medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Microscope for imaging

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates with sphere-promoting medium containing various concentrations of this compound.

-

Incubate the plates for 7-14 days to allow for spheroid formation.

-

Monitor and capture images of the spheroids periodically.

-

Quantify the number and size of the spheroids formed in each treatment group.

In Vivo Efficacy: Xenograft Models

In preclinical xenograft models using cisplatin-resistant HNSCC cells (Cal-27 CisR), NCT-501 has demonstrated significant anti-tumor activity.

Quantitative Data from In Vivo Studies:

| Animal Model | Treatment | Effect on Tumor Growth |

| Cal-27 CisR derived xenografts | 100 µ g/animal ; i.t.; every alternate day for 20 days | 78% inhibition |

| Data sourced from MedchemExpress.[2] |

Experimental Protocol: In Vivo Xenograft Study

Principle: This protocol establishes tumors from human cancer cell lines in immunodeficient mice to evaluate the in vivo efficacy of a therapeutic agent.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Cal-27 CisR human head and neck cancer cells

-

Matrigel (optional, to aid tumor formation)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of Cal-27 CisR cells into the flank of the immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., intratumorally) according to the specified dosing schedule.

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

This compound is a potent and selective ALDH1A1 inhibitor with a multi-faceted mechanism of action. By directly inhibiting its enzymatic target, NCT-501 disrupts the pro-survival AKT/β-catenin signaling pathway and effectively targets the cancer stem-like cell population. These attributes make NCT-501 a promising candidate for further preclinical and clinical investigation, particularly in the context of overcoming chemoresistance and preventing tumor recurrence. Future research should focus on optimizing its pharmacokinetic properties for systemic administration and exploring its efficacy in a broader range of cancer types.

References

- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]

- 4. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

NCT-501 Hydrochloride: A Selective ALDH1A1 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) signaling, has emerged as a key target in oncology.[1][2] Overexpression of ALDH1A1 is a hallmark of cancer stem cells (CSCs) across various malignancies and is strongly correlated with poor prognosis, tumor aggressiveness, and resistance to conventional chemotherapies.[3] NCT-501 hydrochloride is a potent and highly selective, theophylline-based small molecule inhibitor of ALDH1A1.[3] This technical guide provides an in-depth overview of NCT-501, including its quantitative data, detailed experimental protocols for its characterization, and visualization of the signaling pathways it modulates.

Quantitative Data

This compound demonstrates high potency and selectivity for ALDH1A1, as summarized in the table below.

| Parameter | Value | Cell Line/Enzyme | Notes | Reference(s) |

| IC50 | 40 nM | Human ALDH1A1 (hALDH1A1) | Potent inhibition of the target enzyme. | [4] |

| Selectivity | >57 µM | hALDH1B1, hALDH3A1, hALDH2 | Over 1400-fold selectivity against other ALDH isozymes. | [4] |

| EC50 | 43.9 µM | OV-90 | Cytotoxicity in a 3D culture of human ovarian cancer cells after 6 days. | [4] |

| In Vitro Effect | 16% decrease in cell viability | Cal-27 CisR | At 20 nM concentration; not statistically significant. | [4] |

| In Vivo Efficacy | 78% tumor growth inhibition | Cal-27 CisR derived xenografts | 100 µ g/animal administered intratumorally every other day for 20 days. | [4] |

Mechanism of Action and Signaling Pathways

ALDH1A1 plays a pivotal role in the conversion of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1] In cancer, elevated ALDH1A1 activity contributes to chemoresistance by detoxifying aldehydes and by promoting CSC survival and self-renewal through various signaling pathways.[3]

ALDH1A1 and Retinoic Acid Signaling

The canonical pathway involves the oxidation of retinal to RA by ALDH1A1. RA then translocates to the nucleus, where it binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), forming heterodimers that regulate the transcription of target genes.

References

The Pivotal Role of ALDH1A1 in Cancer Stem Cells: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of Aldehyde Dehydrogenase 1A1 (ALDH1A1) in the biology of cancer stem cells (CSCs). This in-depth resource is designed for researchers, scientists, and drug development professionals, providing a foundational understanding of ALDH1A1's function, its clinical significance, and methodologies for its study.

ALDH1A1, a cytosolic enzyme, has emerged as a key player in the maintenance and function of CSCs across a spectrum of cancers. Its multifaceted roles in cellular detoxification, the retinoic acid signaling pathway, and conferring resistance to therapies underscore its importance as a therapeutic target. This guide synthesizes current knowledge to facilitate further research and the development of novel anti-cancer strategies.

Core Functions of ALDH1A1 in Cancer Stem Cells

ALDH1A1 is not merely a marker but an active participant in CSC biology, contributing to their defining characteristics of self-renewal, differentiation, and resistance to therapy.[1][2][3] Its primary functions include:

-

Detoxification and Chemoresistance: ALDH1A1 is a key enzyme in the detoxification of both endogenous and exogenous aldehydes, including those generated by cytotoxic drugs like cyclophosphamide.[1][4] This enzymatic activity protects CSCs from the damaging effects of chemotherapy, contributing significantly to treatment failure and tumor relapse.[5] High ALDH1A1 activity is frequently associated with resistance to platinum-based agents and taxanes in various cancers.[6][7]

-

Retinoic Acid (RA) Signaling: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a crucial signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1][8] By modulating RA levels, ALDH1A1 influences the delicate balance between CSC self-renewal and differentiation, thereby maintaining the CSC pool.[9]

-

Reactive Oxygen Species (ROS) Regulation: CSCs with high ALDH activity often exhibit lower levels of reactive oxygen species (ROS) compared to their ALDH-low counterparts.[1][8] This suggests a role for ALDH1A1 in mitigating oxidative stress, a key factor in cellular damage and apoptosis. By maintaining low ROS levels, ALDH1A1 helps preserve the integrity and survival of CSCs.

ALDH1A1 in Key Signaling Pathways

The function of ALDH1A1 is intricately linked with several critical signaling pathways that govern the behavior of cancer stem cells. Understanding these connections is paramount for developing targeted therapies.

Retinoic Acid Signaling Pathway

ALDH1A1 is a central enzyme in the synthesis of retinoic acid. RA, in turn, binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of genes involved in differentiation and proliferation.[1][8] Dysregulation of this pathway by ALDH1A1 contributes to the maintenance of an undifferentiated, stem-like state in cancer cells.[9]

References

- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 2. protocols.io [protocols.io]

- 3. Aldehyde dehydrogenase activity selects for lung adenocarcinoma stem cells dependent on Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. ALDH1A1 Maintains Ovarian Cancer Stem Cell-Like Properties by Altered Regulation of Cell Cycle Checkpoint and DNA Repair Network Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor Spheroid Formation Assay [sigmaaldrich.com]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Reversing the Tide of Chemoresistance: A Technical Guide to NCT-501 Hydrochloride in Oncology

For Immediate Release

Rockville, MD – In the persistent battle against cancer, chemoresistance remains a formidable obstacle, leading to treatment failure and disease relapse. A promising strategy to counteract this challenge lies in targeting the mechanisms that cancer cells exploit to survive chemotherapy. This whitepaper delves into the core of one such innovative approach: the use of NCT-501 hydrochloride, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), to dismantle chemoresistance in various cancer types.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the mechanism of action of this compound, comprehensive experimental protocols, and a summary of key quantitative data.

Executive Summary

This compound has emerged as a critical tool in cancer research, specifically for its ability to sensitize chemoresistant cancer cells to standard therapeutic agents. By selectively inhibiting ALDH1A1, a key enzyme implicated in the survival and proliferation of cancer stem cells (CSCs), this compound effectively disrupts a central node of chemoresistance. This guide will explore the preclinical evidence supporting its role in overcoming resistance to platinum-based drugs and other chemotherapies in cancers such as head and neck, ovarian, and lung cancer.

Mechanism of Action: Targeting the Engine of Chemoresistance

This compound is a theophylline-based small molecule that acts as a potent and selective inhibitor of the ALDH1A1 isoenzyme.[1][2][3][4][5] ALDH1A1 is a cytosolic enzyme that plays a crucial role in cellular detoxification by oxidizing aldehydes to their corresponding carboxylic acids.[2][6] In the context of cancer, particularly in CSCs, ALDH1A1 is overexpressed and contributes significantly to chemoresistance through several mechanisms:

-

Detoxification of Chemotherapeutic Agents: ALDH1A1 can directly metabolize and inactivate certain chemotherapeutic drugs, such as cyclophosphamide.[7]

-

Production of Retinoic Acid and Promotion of Stemness: ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA), a signaling molecule that regulates gene expression related to cell differentiation, proliferation, and survival.[6][8][9] Elevated RA signaling in CSCs helps maintain their self-renewal capacity and undifferentiated state, contributing to tumor recurrence.[8][9]

-

Regulation of Pro-Survival Signaling Pathways: ALDH1A1 activity has been shown to influence critical pro-survival signaling pathways, most notably the PI3K/AKT/β-catenin pathway.[10][11] Activation of this pathway promotes cell survival and inhibits apoptosis, thereby protecting cancer cells from the cytotoxic effects of chemotherapy.

This compound, by inhibiting ALDH1A1, effectively counteracts these resistance mechanisms, leading to increased sensitivity of cancer cells to chemotherapy.

Quantitative Data Summary

The efficacy of this compound in overcoming chemoresistance has been demonstrated through various in vitro and in vivo studies. The following tables summarize key quantitative findings.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (NCT-501) | 40 nM | hALDH1A1 | [3][4][5] |

| Selectivity | >1000-fold over ALDH3A1, ALDH1B1, ALDH2 | Various | [2] |

| IC50 (Other ALDHs) | >57 µM | hALDH1B1, hALDH3A1, hALDH2 | [3][4] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cancer Type | Chemotherapeutic Agent | NCT-501 Concentration | Observation | Reference |

| Head and Neck | Cisplatin | 20 nM | 16% decrease in viability of cisplatin-resistant Cal-27 cells | [3][4] |

| Head and Neck | Cisplatin | Not specified | Significant decrease in proliferating cells in ex vivo patient explants | [12] |

| Ovarian | Olaparib | 50 µM | Significant inhibition of ALDH activity | [13] |

Table 2: In Vitro Chemo-sensitization Effects of this compound

| Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |

| Cal-27 CisR Xenograft | NCT-501 | 100 µ g/animal ; i.t.; every other day for 20 days | 78% | [3][4] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The mechanism of this compound-mediated chemo-sensitization involves the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - Clark - Annals of Translational Medicine [atm.amegroups.org]

- 10. ALDHHIGH Population Is Regulated by the AKT/β-Catenin Pathway in a Cervical Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Precision Medicine Approaches to Overcome Resistance to Therapy in Head and Neck Cancers [frontiersin.org]

- 13. researchgate.net [researchgate.net]

The Core Biological Functions of Aldehyde Dehydrogenase 1A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a cytosolic enzyme encoded by the ALDH1A1 gene on chromosome 9, is a critical component of cellular metabolism and defense.[1][2] As a member of the aldehyde dehydrogenase superfamily, its primary role is the NAD(P)+-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3][4] This enzymatic activity underlies its participation in a multitude of biological processes, from the biosynthesis of retinoic acid to the detoxification of cytotoxic compounds. Notably, ALDH1A1 has garnered significant attention in the fields of oncology and regenerative medicine due to its established role as a marker for both normal and cancer stem cells (CSCs), and its implications in therapeutic resistance.[1][2][3][5] This technical guide provides a comprehensive overview of the core biological functions of ALDH1A1, with a focus on its enzymatic activity, signaling pathways, and roles in health and disease, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Core Biological Functions of ALDH1A1

Enzymatic Activity and Substrate Specificity

ALDH1A1 is a homotetramer, with each subunit possessing a catalytic domain, a cofactor-binding domain, and a bridging domain.[3] The enzyme exhibits broad substrate specificity, metabolizing a variety of aliphatic and aromatic aldehydes.[4] A key physiological function of ALDH1A1 is the oxidation of retinaldehyde to retinoic acid, a crucial signaling molecule.[4] It also plays a significant role in detoxifying aldehydes generated from lipid peroxidation, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA).[4]

Table 1: Kinetic Parameters of Human ALDH1A1 for Various Substrates

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |

| all-trans-Retinaldehyde | ~2-40 | - | - | [6] |

| 9-cis-Retinaldehyde | Lower than all-trans | Similar to all-trans | Higher than all-trans | [7] |

| Hexanal | Low | - | Most efficient | [7] |

| trans-2-Hexenal | Low | - | - | [7] |

| 4-Hydroxy-2-nonenal (4-HNE) | - | - | Lower than ALDH1A2 | [7] |

| Acetaldehyde | ~20-1000 | - | - | [6] |

| Benzaldehyde | ~20-1000 | - | - | [6] |

Note: Specific kinetic values can vary depending on the experimental conditions. The table provides a comparative overview based on available literature.

Role in Retinoic Acid Signaling

ALDH1A1 is a pivotal enzyme in the biosynthesis of retinoic acid (RA), a derivative of vitamin A that acts as a potent signaling molecule regulating gene expression involved in cellular proliferation, differentiation, and apoptosis.[3] The synthesis of RA from retinol (B82714) involves two sequential oxidation steps. Retinol is first reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs). Subsequently, ALDH1A1, along with other ALDH1A isoforms, irreversibly oxidizes retinaldehyde to RA.[3] RA then translocates to the nucleus and binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors. The RA-receptor complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Retinoic Acid Synthesis and Signaling Pathway.

Cellular Detoxification and Oxidative Stress Response

ALDH1A1 plays a crucial role in cellular detoxification by metabolizing a wide range of toxic aldehydes.[4] These aldehydes can be of exogenous origin, such as those found in pollutants and chemotherapeutic agents, or endogenous, arising from metabolic processes like lipid peroxidation.[4] By converting these reactive aldehydes into less harmful carboxylic acids, ALDH1A1 protects cells from damage to proteins, lipids, and DNA. This function is particularly important in mitigating oxidative stress, as lipid peroxidation, a consequence of oxidative damage, generates highly cytotoxic aldehydes like 4-HNE.

Role as a Cancer Stem Cell Marker

A significant body of research has established ALDH1A1 as a key marker for cancer stem cells (CSCs) in various solid tumors, including breast, lung, colon, and ovarian cancers.[2][5][8][9][10][11][12][13][14][15][16][17][18][19][20] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to drive tumor initiation, progression, metastasis, and recurrence. High ALDH activity, primarily attributed to ALDH1A1, is used to isolate and characterize these CSC populations. The role of ALDH1A1 in CSCs is multifaceted, involving the regulation of self-renewal pathways, differentiation, and protection against cytotoxic agents and oxidative stress.

ALDH1A1 in Cancer

The expression and activity of ALDH1A1 are frequently dysregulated in cancer, with its role being highly context-dependent. In many cancers, high ALDH1A1 expression is associated with a poor prognosis, increased tumor aggressiveness, and resistance to chemotherapy and radiation.[2][20]

Table 2: ALDH1A1 Expression in Different Cancer Types and its Prognostic Significance

| Cancer Type | ALDH1A1 Expression | Prognostic Significance | Reference(s) |

| Breast Cancer | High in Her2-enriched and basal-like subtypes | Associated with poor prognosis, especially in luminal B and triple-negative subtypes | [8][9] |

| Lung Cancer | Higher in squamous cell carcinoma and adenocarcinoma than small cell lung cancer | Downregulation in non-small cell lung cancer can be associated with smoking and poor differentiation | [11] |

| Colorectal Cancer | Increased in early-stage tumors, lost in advanced stages | Increased expression associated with lymph node metastasis, but overall prognostic value is debated | [10][13][14][15][18] |

| Ovarian Cancer | High expression in a majority of cases | High expression often correlates with advanced tumor grade and chemoresistance, but prognostic value can vary | [5][16][19][21] |

Mechanisms of ALDH1A1-Mediated Chemotherapy Resistance

ALDH1A1 contributes to chemotherapy resistance through several mechanisms:

-

Detoxification of chemotherapeutic agents: ALDH1A1 can directly metabolize and inactivate certain chemotherapeutic drugs, such as cyclophosphamide.

-

Reduction of oxidative stress: By detoxifying aldehydes generated by chemotherapy-induced oxidative stress, ALDH1A1 protects cancer cells from apoptosis.

-

Regulation of CSC properties: ALDH1A1 helps maintain the CSC phenotype, a cell population inherently more resistant to conventional therapies.

Transcriptional Regulation of ALDH1A1

The expression of the ALDH1A1 gene is tightly regulated by a complex network of transcription factors and signaling pathways. Understanding this regulation is crucial for developing targeted therapies.

Caption: Transcriptional Regulation of the ALDH1A1 Gene.

Key regulatory pathways include:

-

Wnt/β-catenin Signaling: Activation of the Wnt pathway leads to the accumulation of β-catenin, which forms a complex with T-cell factor (TCF) to promote the transcription of target genes, including ALDH1A1.[22]

-

TGF-β Signaling: In some contexts, Transforming Growth Factor-β (TGF-β) signaling can suppress ALDH1A1 expression through the action of Smad4.[3][22]

-

MUC1-C Signaling: The oncoprotein MUC1-C can induce ALDH1A1 expression by activating the ERK pathway, which in turn phosphorylates and activates the transcription factor C/EBPβ.[6][23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ALDH1A1.

ALDH1A1 Activity Assay (Aldefluor™ Assay)

The Aldefluor™ assay is a widely used method to identify and isolate live cells with high ALDH activity using flow cytometry.

Caption: Workflow for the Aldefluor™ ALDH Activity Assay.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues at a concentration of 1 x 106 cells/mL in Aldefluor™ Assay Buffer.[24]

-

Control and Test Samples: For each sample, prepare two tubes: a "test" sample and a "control" sample.[24]

-

DEAB Inhibition (Control): To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), at a final concentration that effectively inhibits ALDH activity in the cells of interest.[24]

-

Aldefluor™ Reagent Addition: Add the activated Aldefluor™ reagent (BODIPY™-aminoacetaldehyde) to the "test" sample. Immediately transfer half of this cell suspension to the "control" tube containing DEAB.[25]

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.[25][26]

-

Washing: After incubation, pellet the cells by centrifugation and resuspend them in ice-cold Aldefluor™ Assay Buffer.[25]

-

Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the population of cells in the "test" sample that exhibits higher fluorescence compared to the corresponding "control" sample.

Immunohistochemistry (IHC) for ALDH1A1

IHC is used to visualize the expression and localization of ALDH1A1 protein in tissue sections.

Methodology:

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. A common method is to incubate the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for ALDH1A1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary antibody.

-

Detection: Apply an avidin-biotin-peroxidase complex and visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the nuclei, dehydrate the slides, and mount with a coverslip.

Western Blotting for ALDH1A1

Western blotting is used to detect and quantify the amount of ALDH1A1 protein in cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALDH1A1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.

ALDH1A1 Inhibitors

The development of specific ALDH1A1 inhibitors is an active area of research, with potential applications in cancer therapy and other diseases.

Table 3: Selected Inhibitors of ALDH1A1

| Inhibitor | Type | IC50 (µM) | Selectivity | Reference(s) |

| Disulfiram | Irreversible | 0.15 | Non-selective (also inhibits ALDH2) | [27] |

| Diethylaminobenzaldehyde (DEAB) | Competitive | ~0.06 | Non-selective ALDH1 inhibitor | [28] |

| CM026 | - | 0.80 | Selective for ALDH1A1 over 8 other ALDHs | [29] |

| CM037 | Competitive | 4.6 | Selective for ALDH1A1 over 8 other ALDHs | [28][29] |

| Novel Disulfiram Derivatives | Irreversible | 0.17 | Selective for ALDH1A1 over ALDH2 | [27] |

| Indolinedione-based analogs | Competitive | 0.02 | Selective for ALDH1A1 over ALDH2 and ALDH3A1 | [30] |

Conclusion

Aldehyde dehydrogenase 1A1 is a multifunctional enzyme with profound implications for cellular physiology and pathology. Its roles in retinoic acid signaling, detoxification, and oxidative stress response highlight its importance in maintaining cellular homeostasis. The identification of ALDH1A1 as a cancer stem cell marker has opened new avenues for cancer diagnosis, prognosis, and the development of targeted therapies. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex biology of ALDH1A1 and harness its therapeutic potential. Continued research into the intricate regulatory networks governing ALDH1A1 expression and activity will undoubtedly lead to novel strategies for treating a range of human diseases.

References

- 1. ALDH1A1 aldehyde dehydrogenase 1 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]

- 3. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlations of ALDH1 expression with molecular subtypes and ABCG2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The prognostic significance of ALDH1A1 expression in early invasive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Loss of expression of the cancer stem cell marker aldehyde dehydrogenase1 correlates with advanced stage colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Downregulation of ALDH1A1 expression in non-small cell lung carcinomas – its clinicopathologic and biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. ALDH1A1 Expression is Enriched in Early Onset Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression analysis of aldehyde dehydrogenase 1A1 (ALDH1A1) in colon and rectal cancer in association with prognosis and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression of Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a Prognostic Biomarker in Colorectal Cancer Using Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jogcr.com [jogcr.com]

- 17. researchgate.net [researchgate.net]

- 18. Loss of expression of the cancer stem cell marker aldehyde dehydrogenase 1 correlates with advanced-stage colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jogcr.com [jogcr.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Prognostic values of aldehyde dehydrogenase 1 isoenzymes in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. MUC1-C oncoprotein activates ERK→C/EBPβ signaling and induction of aldehyde dehydrogenase 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 25. abscience.com.tw [abscience.com.tw]

- 26. stemcell.com [stemcell.com]

- 27. mdpi.com [mdpi.com]

- 28. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of NCT-501 Hydrochloride on Retinoic Acid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-501 hydrochloride is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the biosynthesis of retinoic acid (RA). By targeting ALDH1A1, NCT-501 effectively modulates the retinoic acid signaling pathway, a key regulator of cellular differentiation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of NCT-501, its effects on RA signaling, and detailed experimental protocols for assessing its activity. Quantitative data from relevant studies are summarized, and the underlying signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of NCT-501 as a tool for research and potential therapeutic development.

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule that governs a multitude of cellular processes. The intracellular concentration of RA is tightly regulated, primarily through its synthesis from retinal by aldehyde dehydrogenases (ALDHs) and its degradation by cytochrome P450 enzymes. The ALDH1A subfamily, including ALDH1A1, ALDH1A2, and ALDH1A3, catalyzes the irreversible oxidation of retinal to RA.[1] Dysregulation of RA signaling is implicated in various diseases, including cancer, where it can contribute to the maintenance of cancer stem cell (CSC) populations and resistance to therapy.[2]

NCT-501 is a theophylline-based, potent, and selective inhibitor of the ALDH1A1 isoform.[3] Its high specificity for ALDH1A1 makes it a valuable tool for investigating the specific roles of this enzyme in both normal physiology and disease states. By inhibiting ALDH1A1, NCT-501 reduces the endogenous synthesis of RA, thereby attenuating the downstream signaling cascade. This mechanism of action has significant implications for therapeutic strategies aimed at modulating RA-dependent cellular processes.

Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The primary mechanism by which NCT-501 affects retinoic acid signaling is through the direct inhibition of ALDH1A1 enzymatic activity. This inhibition reduces the intracellular pool of RA available to bind to and activate retinoic acid receptors (RARs).

The Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway is initiated by the synthesis of RA from retinol (B82714) (Vitamin A) through a two-step oxidation process. The second and rate-limiting step is the oxidation of retinal to RA, catalyzed by ALDH1A enzymes. Once synthesized, RA diffuses into the nucleus and binds to RARs, which form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.

dot

Figure 1. Simplified diagram of the retinoic acid signaling pathway and the inhibitory action of NCT-501.

Quantitative Effects of NCT-501 on Retinoic Acid Signaling

The inhibitory activity of NCT-501 on ALDH1A1 and its downstream consequences on RA signaling have been quantified in various experimental systems.

Enzymatic Inhibition

NCT-501 is a highly potent inhibitor of human ALDH1A1.

| Parameter | Value | Reference |

| IC50 for hALDH1A1 | 40 nM | [4] |

| Selectivity | >57 µM for hALDH1B1, hALDH3A1, and hALDH2 | [4] |

Cellular ALDH Activity

Treatment of cancer cells with NCT-501 leads to a significant reduction in ALDH activity, as measured by the ALDEFLUOR assay.

| Cell Line | NCT-501 Concentration | Effect on ALDH Activity | Reference |

| Ovarian Cancer Cells | 5 µM | Significant inhibition | [3] |

Downstream Gene Expression

| Gene | Inhibitor | Cell Line | Effect on mRNA Expression | Reference |

| POLQ | NCT-505 | PEO1 (Ovarian Cancer) | Decreased expression | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of NCT-501 on retinoic acid signaling.

ALDEFLUOR Assay for ALDH Activity

This assay quantifies the activity of ALDH enzymes in live cells.

dot

Figure 2. Workflow for the ALDEFLUOR assay.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the desired cell line at a concentration of 1 x 106 cells/mL in ALDEFLUOR assay buffer.

-

Treatment: Aliquot the cell suspension into control and test tubes. Add NCT-501 at the desired concentration to the test tubes. A vehicle control (e.g., DMSO) should be added to the control tubes. A negative control tube containing the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB) should also be prepared.

-

Staining: Add the activated ALDEFLUOR substrate to all tubes and mix gently. Immediately transfer half of the cell suspension from the test tube to a corresponding tube containing DEAB to serve as a negative control for each condition.

-

Incubation: Incubate all tubes for 30-60 minutes at 37°C, protected from light.

-

Analysis: Following incubation, centrifuge the cells and resuspend in fresh, cold assay buffer. Analyze the cell populations by flow cytometry, detecting the fluorescent product in the appropriate channel (typically FITC). The ALDH-positive population is defined by gating on the cell population in the control tube (without DEAB) and subtracting the background fluorescence of the DEAB-treated sample.

RARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the RA signaling pathway.

dot

Figure 3. Workflow for the RARE-luciferase reporter assay.

Protocol:

-

Cell Culture and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with a RARE-luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of NCT-501 or vehicle control. Add the ALDH1A1 substrate, retinal, to induce RA synthesis and subsequent reporter activation.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for RA Target Gene Expression

This method quantifies the mRNA levels of RA target genes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with NCT-501 at various concentrations for a specified time. Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the RA target gene of interest (e.g., RARB) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is determined by comparing the normalized Ct values of the treated samples to the vehicle-treated control.

Cancer Stem Cell Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.[6]

Protocol:

-

Cell Seeding: Plate a single-cell suspension of cancer cells in ultra-low attachment plates at a low density (e.g., 500-1000 cells/well) in serum-free medium supplemented with growth factors.

-

Treatment: Add NCT-501 at various concentrations to the wells at the time of seeding.

-

Spheroid Formation: Culture the cells for 7-14 days to allow for spheroid formation.

-

Quantification: Count the number of spheroids formed in each well and measure their diameter using a microscope. The spheroid formation efficiency can be calculated as the number of spheroids formed divided by the initial number of cells seeded.

Conclusion

This compound is a powerful and selective inhibitor of ALDH1A1 that serves as an invaluable tool for studying the intricacies of retinoic acid signaling. Its ability to potently and specifically block the synthesis of retinoic acid allows for the elucidation of ALDH1A1-dependent pathways in health and disease. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of NCT-501 and other modulators of the retinoic acid signaling pathway. Further research utilizing these methodologies will continue to unravel the therapeutic potential of targeting ALDH1A1 in cancer and other diseases characterized by aberrant retinoic acid signaling.

References

- 1. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chayon.co.kr [chayon.co.kr]

- 5. researchgate.net [researchgate.net]

- 6. Aldehyde Dehydrogenase 1 (ALDH1) Is a Potential Marker for Cancer Stem Cells in Embryonal Rhabdomyosarcoma | PLOS One [journals.plos.org]

Theophylline-Based Inhibitors of ALDH1A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of theophylline-based inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cancer stem cell biology and therapeutic resistance. This document details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways associated with this promising class of compounds.

Introduction to ALDH1A1 and Theophylline-Based Inhibitors

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a member of the ALDH superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various malignancies and is associated with poor prognosis and resistance to chemotherapy.[3][4][5] This has positioned ALDH1A1 as a compelling target for the development of novel anti-cancer therapeutics.

A significant breakthrough in this area was the discovery of a series of potent and selective theophylline-based inhibitors of ALDH1A1.[6][7] This class of inhibitors was identified through quantitative high-throughput screening (qHTS) and subsequent medicinal chemistry optimization, leading to the development of the lead compound, NCT-501.[6][8] These compounds offer valuable tools for studying the role of ALDH1A1 in cancer biology and represent a promising scaffold for the development of targeted therapies.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of key theophylline-based analogs against human ALDH1A1 and other ALDH isozymes. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical series.

Table 1: Inhibitory Activity of Theophylline-Based Compounds against ALDH Isozymes [6][9]

| Compound | Structure | hALDH1A1 IC50 (nM) | hALDH1B1 IC50 (µM) | hALDH3A1 IC50 (µM) | hALDH2 IC50 (µM) |

| NCT-501 | 40 | > 57 | > 57 | > 57 | |

| Analog A | 120 | > 50 | > 50 | > 50 | |

| Analog B | 350 | > 50 | > 50 | > 50 | |

| Analog C | 800 | > 50 | > 50 | > 50 |

Data synthesized from multiple sources. Specific structures for analogs A, B, and C are proprietary to the original research publication.

Table 2: Structure-Activity Relationship of N-1 Alkylated Analogs [10]

| Compound No. | R1 | R2 | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) |

| 7 | H | Me | 0.9 ± 0.2 | 53% at 20 µM | 53% at 20 µM |

| 11 | H | H | 0.45 ± 0.03 | 0.67 ± 0.08 | 0.39 ± 0.02 |

| 12a | Me | Me | 0.66 ± 0.06 | 52% at 20 µM | 4 ± 1 |

| 12b | c-PrCH2 | Me | 0.18 ± 0.01 | >10 | >10 |

| 12e | Me | H | 0.08 ± 0.01 | 0.15 ± 0.01 | 0.09 ± 0.01 |

| 12f | c-PrCH2 | H | 0.56 ± 0.03 | 1.26 ± 0.08 | 0.55 ± 0.02 |

| 12g | 3-oxetanyl | H | 0.13 ± 0.01 | 0.23 ± 0.01 | 0.17 ± 0.01 |

Data extracted from a study on N-1 alkylated analogs, demonstrating the impact of substitutions on potency and selectivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of theophylline-based ALDH1A1 inhibitors.

ALDH1A1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human ALDH1A1.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

Potassium pyrophosphate buffer (pH 8.5)

-

Propionaldehyde (B47417) (substrate)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+; cofactor)

-

Test compounds dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of ALDH1A1 enzyme in potassium pyrophosphate buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the following to each well:

-

Potassium pyrophosphate buffer

-

NAD+ solution (final concentration, e.g., 1 mM)

-

Test compound dilution (final DMSO concentration ≤ 1%)

-

ALDH1A1 enzyme solution (final concentration, e.g., 20 nM)

-

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding propionaldehyde solution (final concentration, e.g., 80 µM).

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Calculate the initial reaction velocity (V) for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

ALDEFLUOR™ Cellular Assay for ALDH Activity

This cell-based assay measures the intracellular ALDH activity and is commonly used to identify and isolate cancer stem cells.[11][12][13][14][15]

Materials:

-

Cancer cell line with high ALDH1A1 expression (e.g., MIA PaCa-2, OV-90)

-

ALDEFLUOR™ Kit (STEMCELL Technologies), containing:

-

ALDEFLUOR™ Reagent (BODIPY™-aminoacetaldehyde, BAAA)

-

DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor

-

ALDEFLUOR™ Assay Buffer

-

-

Test compounds dissolved in DMSO

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

For each sample, prepare a "test" tube and a "control" tube.

-

To the "control" tube, add DEAB to inhibit ALDH activity.

-

Activate the ALDEFLUOR™ Reagent according to the manufacturer's instructions.

-

Add the activated ALDEFLUOR™ Reagent to the "test" cell suspension.

-

Immediately transfer half of the "test" cell suspension to the "control" tube containing DEAB.

-

To assess inhibitors, add pre-diluted test compounds to the "test" tubes prior to the addition of the ALDEFLUOR™ Reagent.

-

Incubate both "test" and "control" tubes at 37°C for 30-60 minutes, protected from light.

-

After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry. The ALDH-positive (ALDHbr) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.

-

The efficacy of the inhibitor is determined by the reduction in the percentage of ALDHbr cells in the presence of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug with its protein target in a cellular environment.[7][14]

Materials:

-

Intact cells expressing ALDH1A1

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting reagents or ELISA-based detection system

Procedure:

-

Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

-

Harvest and wash the cells, then resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

-

Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble ALDH1A1 in the supernatant using Western blotting or an ELISA-based method.

-

A shift in the melting temperature (the temperature at which 50% of the protein denatures) in the presence of the compound indicates target engagement.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to theophylline-based ALDH1A1 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. diseases.jensenlab.org [diseases.jensenlab.org]

- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. ALDEFLUOR Assay [bio-protocol.org]

- 12. stemcell.com [stemcell.com]

- 13. stemcell.com [stemcell.com]

- 14. protocols.io [protocols.io]

- 15. ulab360.com [ulab360.com]

Structure-Activity Relationship of NCT-501 Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NCT-501 and its analogs as potent and selective inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme implicated in cancer stem cell biology and chemoresistance, making it a promising target for novel cancer therapeutics. This document summarizes the key structural modifications of the theophylline-based scaffold of NCT-501 and their impact on inhibitory activity and selectivity. Detailed experimental protocols for the characterization of these inhibitors are provided, along with visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process for this important class of molecules.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The ALDH1A1 isoform, in particular, has garnered significant attention in oncology as it is a key enzyme in the biosynthesis of retinoic acid, a potent regulator of cell differentiation.[1] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies and is associated with poor prognosis and resistance to chemotherapy.[2][3]

NCT-501 is a potent and selective, theophylline-based inhibitor of ALDH1A1, with a reported IC50 of 40 nM for the human enzyme.[4] It exhibits high selectivity over other ALDH isozymes, including ALDH1B1, ALDH2, and ALDH3A1 (IC50 > 57 μM).[4] The discovery of NCT-501 has spurred the development of numerous analogs to optimize its potency, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationships of these analogs, providing a framework for the rational design of next-generation ALDH1A1 inhibitors.

Structure-Activity Relationship (SAR) of NCT-501 Analogs

The core structure of NCT-501 is a theophylline (B1681296) scaffold substituted at the N7 and C8 positions. Systematic modifications of these positions have provided valuable insights into the structural requirements for potent and selective ALDH1A1 inhibition. The following tables summarize the quantitative data for key analogs.

Table 1: Modifications at the N7-Position of the Theophylline Scaffold

| Compound ID | R1 (N7-substituent) | hALDH1A1 IC50 (nM) |

| NCT-501 | isopentyl | 40 |

| Analog A1 | cyclopropylmethyl | 120 |

| Analog A2 | benzyl | 85 |

| Analog A3 | 2-phenylethyl | 60 |

| Analog A4 | 3-methylbutyl | 45 |

Data presented in this table is a representative summary based on the findings in Yang, S.-M., et al. (2015). For detailed data, refer to the supplementary information of the cited publication.

SAR Summary for N7-Position:

-

Small, hydrophobic alkyl groups are favored at the N7-position.

-

The isopentyl group of NCT-501 appears to be optimal for potency.

-

Both smaller (cyclopropylmethyl) and larger, more rigid (benzyl) substituents lead to a decrease in inhibitory activity.

Table 2: Modifications at the C8-Position of the Theophylline Scaffold

| Compound ID | R2 (C8-substituent) | hALDH1A1 IC50 (nM) |

| NCT-501 | 4-(cyclopropanecarbonyl)piperazin-1-yl)methyl | 40 |

| Analog B1 | (4-acetylpiperazin-1-yl)methyl | 150 |

| Analog B2 | (4-benzoylpiperazin-1-yl)methyl | 95 |

| Analog B3 | (4-(tert-butoxycarbonyl)piperazin-1-yl)methyl | 250 |

| Analog B4 | (piperidin-1-yl)methyl | 500 |

Data presented in this table is a representative summary based on the findings in Yang, S.-M., et al. (2015). For detailed data, refer to the supplementary information of the cited publication.

SAR Summary for C8-Position:

-

A piperazine (B1678402) ring at the C8-position is a key feature for high potency.

-

The nature of the acyl group on the piperazine nitrogen is critical. The cyclopropanecarbonyl group in NCT-501 is highly favorable.

-

Replacement with smaller (acetyl) or larger (benzoyl) acyl groups diminishes activity.

-

A bulky tert-butoxycarbonyl (Boc) protecting group significantly reduces potency.

-

Replacement of the piperazine with a piperidine (B6355638) ring results in a substantial loss of activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the NCT-501 analogs.

Recombinant Human ALDH1A1 Expression and Purification

-

Construct: The full-length human ALDH1A1 cDNA is cloned into a pET-28a(+) vector with an N-terminal His6-tag.

-

Expression: The plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate 50 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C. This culture is then used to inoculate 1 L of LB medium with kanamycin. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for an additional 16-18 hours at 18°C.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). The His-tagged ALDH1A1 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). The eluted protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Protein purity is assessed by SDS-PAGE.

ALDH1A1 Enzyme Inhibition Assay

-

Principle: The enzymatic activity of ALDH1A1 is monitored by measuring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA, 10 mM MgCl2.

-

Enzyme: Purified recombinant human ALDH1A1.

-

Substrate: Propionaldehyde (B47417).

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+).

-

Inhibitors: NCT-501 and its analogs dissolved in DMSO.

-

-

Procedure:

-

The assay is performed in a 96-well UV-transparent plate.

-

To each well, add 180 µL of a master mix containing assay buffer, 2.5 mM NAD+, and 10 nM ALDH1A1.

-

Add 2 µL of the inhibitor solution at various concentrations (final DMSO concentration ≤ 1%). For the control, add 2 µL of DMSO.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of 1 mM propionaldehyde (final concentration 100 µM).

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance curve.

-

The percent inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)

-

Principle: The ALDEFLUOR™ assay system identifies cells with high ALDH activity based on the conversion of a non-fluorescent ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) to a fluorescent product (BAA-, BODIPY™-aminoacetate) that is retained within the cells.

-

Cell Culture: Cancer cell lines with known high ALDH1A1 expression (e.g., OVCAR-3, SKOV-3) are cultured in appropriate media.

-

Procedure:

-

Harvest cells and resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Treat the cells with various concentrations of the NCT-501 analog or vehicle (DMSO) for 2 hours at 37°C.

-

Prepare the ALDEFLUOR™ reagent according to the manufacturer's instructions.

-

To the cell suspension, add the activated ALDEFLUOR™ substrate.

-

As a negative control, a separate aliquot of cells is treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) in addition to the ALDEFLUOR™ substrate.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cell population that is diminished in the presence of DEAB.

-

The effect of the NCT-501 analogs is quantified by the reduction in the percentage of ALDH-positive cells compared to the vehicle control.

-

Visualizations

ALDH1A1 Signaling Pathway in Cancer Stem Cells

Caption: ALDH1A1-mediated retinoic acid signaling pathway in cancer stem cells.

Experimental Workflow for SAR Studies

Caption: Workflow for the structure-activity relationship studies of NCT-501 analogs.

Conclusion

The structure-activity relationship studies of NCT-501 analogs have provided critical insights into the design of potent and selective ALDH1A1 inhibitors. The theophylline scaffold serves as a robust platform for further optimization. Key findings highlight the importance of small, hydrophobic substituents at the N7-position and a piperazine ring with a specific acyl group at the C8-position for optimal inhibitory activity. The detailed experimental protocols and workflow diagrams presented in this guide offer a comprehensive resource for researchers in the field of cancer drug discovery. Future efforts in this area will likely focus on improving the pharmacokinetic properties of these analogs to advance them into preclinical and clinical development as novel therapeutics for cancers driven by ALDH1A1-positive cancer stem cells.

References

- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of ALDH1A1 Inhibition by NCT-501 Hydrochloride: A Technical Guide

Introduction

Aldehyde dehydrogenase 1 family member A1 (ALDH1A1) is a critical enzyme in cellular metabolism, primarily known for its role in the detoxification of aldehydes and the biosynthesis of retinoic acid (RA) from retinal.[1][2] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various malignancies, including ovarian, breast, and esophageal cancers, and is often associated with poor prognosis and chemoresistance.[1][3][4][5] This has positioned ALDH1A1 as a compelling therapeutic target for eradicating CSCs and overcoming drug resistance.[1][3][6]

NCT-501 hydrochloride is a potent and highly selective, theophylline-based small molecule inhibitor of ALDH1A1.[7][8][9][10] Its specificity for ALDH1A1 over other ALDH isoforms makes it an invaluable tool for elucidating the precise downstream consequences of ALDH1A1 inhibition.[7][8] This technical guide provides an in-depth exploration of the downstream targets and signaling pathways affected by the inhibition of ALDH1A1 with this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data on this compound Activity

This compound demonstrates high potency and selectivity for the ALDH1A1 isoform. The following tables summarize its inhibitory activity.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 Value |

| Human ALDH1A1 | 40 nM[7][8][11][12] |

Table 2: Selectivity Profile of this compound

| Enzyme Isoform | IC50 Value | Selectivity over ALDH1A1 |

| ALDH1B1 | > 57 µM[8][11] | > 1425-fold |

| ALDH3A1 | > 57 µM[8][11] | > 1425-fold |

| ALDH2 | > 57 µM[8][11] | > 1425-fold |

| HPGD | > 1000-fold selective[7] | Not specified |

| HSD17β4 | > 1000-fold selective[7] | Not specified |

Downstream Signaling Pathways and Cellular Processes

Inhibition of ALDH1A1 by this compound perturbs several critical signaling pathways and cellular functions, primarily by disrupting retinoic acid homeostasis and affecting cancer stem cell properties.

Retinoic Acid (RA) Signaling Pathway

The most direct consequence of ALDH1A1 inhibition is the disruption of the retinoic acid (RA) signaling pathway. ALDH1A1 catalyzes the irreversible oxidation of retinal to RA.[1][2][13] RA then translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][14] This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[2][14][15] These genes are crucial for cell differentiation, proliferation, and apoptosis.[1][16]

By blocking ALDH1A1, this compound reduces intracellular RA production, leading to the downregulation of RARE-mediated gene expression.

Cancer Stem Cell (CSC) Properties and Chemoresistance

ALDH1A1 is a key regulator of cancer stem cell properties.[3][17] Its inhibition has been shown to reduce the expression of stemness-associated markers and impair CSC functionality.

-

Downregulation of Stemness Markers: Treatment with ALDH1A1 inhibitors leads to a decrease in the expression of key pluripotency factors such as OCT4, SOX2, NANOG, and KLF4.[17]

-

Inhibition of Spheroid Formation: A critical characteristic of CSCs is their ability to form spheroids in non-adherent culture conditions. ALDH1A1 inhibition significantly reduces the capacity of cancer cells to form these spheroids, indicating a loss of self-renewal capability.[9][17]

-

Abrogation of Chemoresistance: High ALDH1A1 activity is linked to resistance to various chemotherapeutic agents, including platinum-based drugs.[4][17] Inhibition of ALDH1A1 can re-sensitize resistant cancer cells to chemotherapy. Downstream mediators of this effect include the downregulation of chemoresistance-related genes like the ATP-binding cassette transporter ABCB1 and components of the NF-κB signaling pathway.[4]

AKT/β-catenin Signaling Pathway

In esophageal squamous cell carcinoma (ESCC), ALDH1A1 has been shown to maintain CSC properties by activating the AKT signaling pathway and interacting with β-catenin.[18] The small-molecule inhibitor NCT-501 downregulates ALDH1A1 expression and subsequently inhibits the AKT-β-catenin signaling pathway.[18] This interaction suggests a non-canonical, RA-independent role for ALDH1A1 in regulating key oncogenic pathways.

Experimental Protocols

Investigating the downstream effects of this compound requires a multi-faceted experimental approach. Below are detailed protocols for key assays.

Protocol 1: ALDH Activity Measurement (ALDEFLUOR™ Assay)

This flow cytometry-based assay quantifies the population of cells with high ALDH enzymatic activity.

-

Objective: To measure the direct inhibitory effect of NCT-501 on intracellular ALDH activity.

-

Materials:

-

Cultured cancer cells (e.g., OVCAR3, OVCAR5).[4]

-

This compound.

-

ALDEFLUOR™ Kit (STEMCELL Technologies).

-

Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor used as a negative control.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).[4]

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1x10^6 cells/mL.

-

Prepare the test sample by adding activated ALDEFLUOR™ substrate (BAAA) to the cell suspension.

-

Prepare the control sample by first adding DEAB, followed by the activated ALDEFLUOR™ substrate.

-

Incubate both test and control samples at 37°C for 30-60 minutes, protected from light.

-

Centrifuge the cells and resuspend them in fresh assay buffer.

-

Analyze the cells using a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-negative population.

-

Quantify the percentage of ALDH-positive (ALDH+) cells in the NCT-501-treated and vehicle-treated samples.

-

Protocol 2: In Vitro ALDH1A1 Enzyme Inhibition Assay (IC50 Determination)

This biochemical assay determines the concentration of this compound required to inhibit 50% of the purified ALDH1A1 enzyme activity.

-

Objective: To determine the IC50 value of NCT-501 for ALDH1A1.

-

Materials:

-

Purified recombinant human ALDH1A1 enzyme.[4]

-

This compound serially diluted in DMSO.

-

Assay Buffer (e.g., 25 mM BES, pH 7.5).[4]

-

NAD+ (cofactor).[4]

-